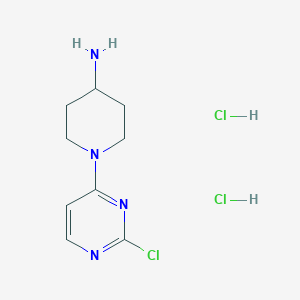

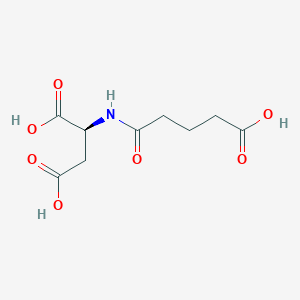

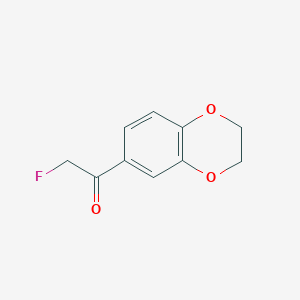

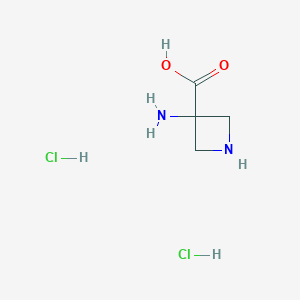

![molecular formula C12H15NO2 B6618618 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine CAS No. 897657-13-5](/img/structure/B6618618.png)

3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3',4'-Dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine (also known as “spirodiclofen”) is a synthetic insecticide used to control a wide range of pests. It was first synthesized in the late 1960s and was registered for use in the United States in the early 1990s. Spirodiclofen has been used in various agricultural and horticultural applications, including control of aphids, spider mites, and whiteflies. It is considered to be a safe and effective insecticide, with low toxicity to humans, mammals, birds, and aquatic species.

Mecanismo De Acción

Spirodiclofen acts as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system of insects and is responsible for the transmission of nerve impulses. When spirodiclofen binds to the receptor, it causes the nerve cells to depolarize, resulting in paralysis and death. Spirodiclofen also inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. This further enhances its insecticidal activity.

Biochemical and Physiological Effects

Spirodiclofen acts on the nicotinic acetylcholine receptor (nAChR) to cause paralysis and death in insects. It also acts on other targets, such as enzymes, hormones, and proteins, to produce a variety of biochemical and physiological effects. These effects include disruption of the endocrine system, changes in gene expression, and inhibition of growth and development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Spirodiclofen is a safe and effective insecticide with low toxicity to humans, mammals, birds, and aquatic species. It is also relatively easy to synthesize and store, making it suitable for use in laboratory experiments. However, it is important to note that spirodiclofen is a powerful insecticide and should be handled with care. In addition, it is important to note that spirodiclofen is not effective against all insect pests, and its effectiveness may vary depending on the species of insect.

Direcciones Futuras

The use of spirodiclofen in insect control has been established, but there is still much to be studied. Future research should focus on developing more effective formulations and application methods to increase the efficacy of spirodiclofen. In addition, research should be conducted to determine the environmental impact of spirodiclofen, as well as its potential toxicity to non-target species. Finally, research should be conducted to explore new applications of spirodiclofen, such as the control of plant diseases and the control of other insect pests.

Métodos De Síntesis

Spirodiclofen is synthesized by the condensation of 3,4-dihydro-1-hydroxy-2-naphthoic acid and 1,3-dioxolane-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst and a base, such as sodium hydroxide. The resulting product is a white crystalline solid with a melting point of 145-147°C.

Aplicaciones Científicas De Investigación

Spirodiclofen has been studied extensively for its insecticidal properties. It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is found in the central nervous system of insects. It binds to the receptor and causes the nerve cells to depolarize, resulting in paralysis and death. Spirodiclofen is also known to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. This further enhances its insecticidal activity.

Propiedades

IUPAC Name |

spiro[1,3-dioxolane-2,7'-6,8-dihydro-5H-naphthalene]-2'-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBSXSQVUQQRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1C=CC(=C3)N)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.